![molecular formula C21H15ClN2O3S B2681719 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide CAS No. 392248-44-1](/img/structure/B2681719.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BHQ or BHQ-2, is a fluorescent dye used in scientific research. BHQ-2 is a member of the benzothiazole family of dyes and is commonly used in molecular biology and biochemistry. BHQ-2 is a useful tool for researchers due to its unique properties, such as high quantum yield and photostability.
Scientific Research Applications
- C 13 and its analogs were synthesized and evaluated for antibacterial potential. In particular, they showed promising activity against Staphylococcus aureus strains, including NCIM 5021 and ATCC 43300, with minimum inhibitory concentrations (MIC) ranging from 13.0 to 24.2 μM .
- Benzothiazole derivatives, like C 13, serve as essential scaffolds in medicinal chemistry. Their diverse biological activities include antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory effects .
- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While specific studies on C 13 are limited, its structural features align with this area of investigation .
- 2-Aminobenzothiazoles, a class related to C 13, have been studied for their efficacy against Aedes aegypti mosquitoes .
Antibacterial Activity
Medicinal Chemistry Scaffold
Anti-Tubercular Research
Larvicidal and Adulticidal Activities
Pharmacokinetic Profile
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide are bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide interacts with its bacterial targets, leading to their inhibition
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for the compound .
Result of Action
The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide’s action result in the inhibition of bacterial growth . The compound has shown bactericidal activity, eliminating S. aureus strain after 24-hour exposure .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPKPPCHRGKKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide |
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